N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a quinoline derivative and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 1-acetyl-1,2,3,4-tetrahydroquinoline and furan-2-carbaldehyde. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-1,2,3,4-tetrahydroquinoline: A simpler quinoline derivative.
Furan-2-carbaldehyde: A furan derivative used in the synthesis of the compound.
Uniqueness
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of a quinoline and a furan moiety, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVXDISRXKRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.